2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol
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Overview
Description
2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its stability and reactivity, making it a valuable substance in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol can be synthesized through several methods. One common method involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide, followed by reduction of the resulting aldehyde with sodium borohydride (NaBH4) . Another method involves the oxidation of 4-methylisopropylbenzene using a manganese porphyrin catalyst under oxygen at elevated temperatures .
Industrial Production Methods
In industrial settings, the compound can be produced by catalytic hydrogenation of 2,2-dimethyl-1-(4-methylphenyl)propan-1-one using hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 2,2-Dimethyl-1-(4-methylphenyl)propan-1-one
Reduction: Corresponding alkane
Substitution: Corresponding chloride
Scientific Research Applications
2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions . It can also interact with cellular receptors and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol can be compared with other similar compounds such as:
2,2-Dimethyl-1-phenyl-1-propanol: This compound has a similar structure but lacks the methyl group on the phenyl ring.
2,2-Dimethyl-1-(3-methylphenyl)propan-1-ol: This compound has the methyl group on the meta position of the phenyl ring instead of the para position.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Properties
IUPAC Name |
2,2-dimethyl-1-(4-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMLKFCCZQQKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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